Home > Products > Screening Compounds P114794 > (S)-Desmethylzopiclone
(S)-Desmethylzopiclone - 151776-26-0

(S)-Desmethylzopiclone

Catalog Number: EVT-282951
CAS Number: 151776-26-0
Molecular Formula: C16H15ClN6O3
Molecular Weight: 374.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Desmethylzopiclone is a gamma-lactam.
Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-desmethylzopiclone can be achieved through several methods, primarily involving the demethylation of zopiclone. Key methods include:

  1. Demethylation via Chloroethyl Chloroformate: This method involves treating zopiclone with chloroethyl chloroformate to produce a carbamate intermediate, which is then hydrolyzed to yield (S)-desmethylzopiclone in high yield .
  2. Use of Diethyl Azodicarboxylate: Another approach involves the use of diethyl azodicarboxylate in boiling toluene, followed by mild hydrolysis with ammonium chloride in refluxing ethanol .
  3. Chiral Resolution Techniques: Enantiomeric purity can be achieved through various chiral resolution techniques such as semi-preparative chiral high-performance liquid chromatography or crystallization methods using specific acids like D-malic acid .

These methods emphasize the importance of selecting appropriate reagents and conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

(S)-Desmethylzopiclone possesses a complex molecular structure characterized by a bicyclic framework. The structural formula can be represented as follows:

  • Molecular Formula: C17H16ClN3O3
  • Molecular Weight: 345.78 g/mol

The stereochemistry of (S)-desmethylzopiclone is crucial for its biological activity, with specific spatial arrangements influencing its interaction with neurotransmitter receptors.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Desmethylzopiclone undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Hydrolysis Reactions: The hydrolysis of carbamate intermediates formed during synthesis leads to the formation of (S)-desmethylzopiclone, demonstrating the compound's susceptibility to nucleophilic attack.
  2. Reactions with Amines: The compound can react with amines to form various derivatives, which may enhance its pharmacological profile or alter its solubility characteristics.
  3. Oxidation Potential: The presence of nitrogen atoms within its structure allows for potential oxidation reactions that could modify its activity or stability .

These reactions highlight the versatility of (S)-desmethylzopiclone in medicinal chemistry.

Mechanism of Action

Process and Data

(S)-Desmethylzopiclone exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances GABAergic transmission, leading to increased inhibitory neurotransmission. This mechanism results in sedative effects, promoting sleep onset and maintenance.

Research indicates that (S)-desmethylzopiclone may also affect other neurotransmitter systems, including serotonin and dopamine pathways, contributing to its anxiolytic properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

(S)-Desmethylzopiclone has several applications in scientific research:

  1. Pharmacological Studies: It serves as a model compound for studying GABA receptor interactions and developing new sedative agents.
  2. Sleep Disorder Treatments: Investigated for potential use in treating insomnia and related sleep disorders.
  3. Analytical Chemistry: Utilized in enantioselective analytical methods for assessing drug purity and efficacy .

The ongoing research into (S)-desmethylzopiclone underscores its significance within pharmacology and medicinal chemistry.

Pharmacological Mechanisms of Action

(S)-Desmethylzopiclone (SEP-174559) is a major active metabolite of the hypnotic agent zopiclone. Unlike its parent compound, it exhibits unique pharmacological properties driven by its selective receptor interactions and stereochemistry. This section details its mechanisms of action across different receptor systems.

GABAA Receptor Subtype Selectivity

(S)-Desmethylzopiclone modulates GABAergic neurotransmission through selective interactions with GABAA receptor subtypes. This selectivity underpins its distinct physiological effects compared to classical benzodiazepines or zopiclone.

α3-Containing GABAA Receptor Modulation

(S)-Desmethylzopiclone functions as a highly selective partial agonist at GABAA receptors containing the α3 subunit. Whole-cell patch-clamp studies in transfected HEK293 cells demonstrate that it enhances GABA-evoked currents exclusively at receptors incorporating the γ2 subunit paired with α3. This α3/γ2 selectivity is significant because:

  • α3-containing receptors are densely expressed in brain regions governing anxiety and emotional processing (e.g., cortex, monoaminergic neurons)
  • Modulation of α3 subunits mediates anxiolysis without pronounced sedation
  • Unlike non-selective GABAergics, α3-sparing activity minimizes myorelaxation and ataxia risks [1] [2]

Table 1: GABAA Receptor Subunit Selectivity Profile

Receptor Subtypeα1βγ2α2βγ2α3βγ2α5βγ2
(S)-DesmethylzopicloneNegligibleWeakStrongNegligible
Zopiclone (racemic)StrongModerateStrongModerate
ZolpidemStrongWeakNegligibleNegligible

Partial Agonism vs. Full Agonism in Parent Compound Comparison

(S)-Desmethylzopiclone exhibits partial agonism at α3βγ2 receptors, contrasting sharply with zopiclone’s full agonism across multiple subunits. Key distinctions include:

  • Efficacy differential: At α3-containing receptors, (S)-desmethylzopiclone achieves only 40-60% of the maximal current enhancement induced by the full agonist zopiclone [1]
  • Functional consequences: Partial agonism lowers abuse liability and tolerance development potential compared to full agonists
  • Neurophysiological effects: The metabolite lacks the profound hypnotic effects of zopiclone due to its minimal activity at α1 subunits (which mediate sedation) [2] [5]

Non-GABAergic Targets

Beyond GABAA receptors, (S)-Desmethylzopiclone interacts with other ionotropic receptors, expanding its neuropharmacological profile.

Nicotinic Acetylcholine Receptor Antagonism

(S)-Desmethylzopiclone acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes:

  • Inhibits acetylcholine-induced currents in cortical neurons (IC50 ~15 μM)
  • This antagonism may contribute to anxiolytic effects by modulating dopamine release in mesolimbic pathways
  • Represents a mechanistic divergence from benzodiazepines (which lack significant nAChR activity) [1] [7]

NMDA Receptor Inhibition Pathways

Electrophysiological studies confirm (S)-Desmethylzopiclone inhibits NMDA receptor-mediated currents:

  • Non-competitive inhibition at the glycine-binding site (IC50 ~45 μM)
  • Attenuates glutamate-induced excitotoxicity in hippocampal neurons
  • Synergizes with GABAergic activity to stabilize neuronal hyperexcitability, suggesting potential neuroprotective applications [1] [2]

Stereochemical Influences on Receptor Binding

The pharmacological profile of (S)-Desmethylzopiclone is intrinsically linked to its three-dimensional configuration.

(S)-Enantiomer vs. Racemic Activity Profiles

The S-enantiomer configuration confers distinct advantages over racemic mixtures:

  • Enhanced receptor specificity: The (S)-enantiomer exhibits 50-fold greater affinity for α3-GABAA receptors compared to its R-counterpart due to optimal hydrogen bonding with histidine residues in the benzodiazepine binding pocket [6] [8]
  • Metabolic stability: Unlike racemic zopiclone, the (S)-configuration resists hepatic demethylation, prolonging its half-life
  • Functional selectivity: Only the (S)-enantiomer maintains significant nAChR and NMDA receptor interactions, while the R-enantiomer is pharmacologically inert at these targets [7] [8]

Table 2: Stereochemical Impact on Pharmacological Properties

Property(S)-DesmethylzopicloneRacemic ZopicloneEszopiclone ((S)-Zopiclone)
Primary Mechanismα3-GABAA partial agonistPan-GABAA full agonistα1/α2/α3-GABAA full agonist
Anxiolytic SelectivityHighLowModerate
Nicotinic AntagonismPresentAbsentAbsent
NMDA InhibitionPresentWeakWeak

These stereochemical advantages position (S)-Desmethylzopiclone as a unique anxio-selective agent among GABAergic compounds, with preclinical data suggesting potential applications in anxiety disorders without sedation or dependence liabilities characteristic of traditional hypnotics.

Properties

CAS Number

151776-26-0

Product Name

(S)-Desmethylzopiclone

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate

Molecular Formula

C16H15ClN6O3

Molecular Weight

374.78 g/mol

InChI

InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/t15-/m0/s1

InChI Key

CGSFZSTXVVJLIX-HNNXBMFYSA-N

SMILES

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

SEP-174559; SEP 174559; SEP174559; (S)-DMZ; (S) DMZ; (S)DMZ; (S)-Desmethylzopiclone; (S) Desmethylzopiclone; (S)Desmethylzopiclone

Canonical SMILES

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Isomeric SMILES

C1CN(CCN1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.